molecular formula C4H8Cl2N4 B2507125 5-(3-Chloropropyl)tetrazole CAS No. 108347-91-7

5-(3-Chloropropyl)tetrazole

Cat. No.: B2507125
CAS No.: 108347-91-7
M. Wt: 183.04
InChI Key: OMKIYRBBTFYAMJ-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)tetrazole: is an organic compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the chloropropyl group at the 5-position of the tetrazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

Target of Action

5-(3-Chloropropyl)tetrazole is a synthetic compound that belongs to the tetrazole family . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are often used in medicinal chemistry due to their diverse biological applications . .

Mode of Action

Tetrazoles, including this compound, possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Given the wide range of biological activities of tetrazoles , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that tetrazoles are stable over a wide ph range and are resistant to various oxidizing and reducing agents . This suggests that this compound may be stable and effective under a variety of environmental conditions, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the reaction of 3-chloropropyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloropropyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide, amines, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: 5-(3-Chloropropyl)tetrazole is used as an intermediate in the synthesis of more complex tetrazole derivatives, which are valuable in various chemical research applications.

Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential as bioisosteres of carboxylic acids, making them useful in the design of pharmaceuticals with improved pharmacokinetic properties. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as high thermal stability and resistance to degradation .

Comparison with Similar Compounds

    5-Phenyltetrazole: Similar to 5-(3-Chloropropyl)tetrazole but with a phenyl group instead of a chloropropyl group. It is used in medicinal chemistry as a bioisostere of carboxylic acids.

    5-Methyltetrazole: Contains a methyl group at the 5-position. It is used in the synthesis of pharmaceuticals and agrochemicals.

    5-Aminotetrazole: Features an amino group at the 5-position.

Uniqueness: The presence of the chloropropyl group in this compound imparts unique reactivity, particularly in substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives. This distinguishes it from other tetrazole derivatives, which may not offer the same level of synthetic flexibility .

Properties

IUPAC Name

5-(3-chloropropyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJEPIMKQDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454916
Record name 5-(3-chloropropyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-91-7
Record name 5-(3-chloropropyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole
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